molecular formula C19H17Cl2N3O3S B12184354 {4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone

{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone

Cat. No.: B12184354
M. Wt: 438.3 g/mol
InChI Key: RBCHWIGPKVFJPD-UHFFFAOYSA-N
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Description

{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone is a complex organic compound that features a combination of indole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .

Mechanism of Action

The mechanism of action of {4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets through hydrogen bonding and π-π interactions, while the piperazine ring can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dichlorophenyl group can enhance its binding affinity to certain biological targets compared to other isomers .

Properties

Molecular Formula

C19H17Cl2N3O3S

Molecular Weight

438.3 g/mol

IUPAC Name

[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-(1H-indol-2-yl)methanone

InChI

InChI=1S/C19H17Cl2N3O3S/c20-14-5-6-15(21)18(12-14)28(26,27)24-9-7-23(8-10-24)19(25)17-11-13-3-1-2-4-16(13)22-17/h1-6,11-12,22H,7-10H2

InChI Key

RBCHWIGPKVFJPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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